molecular formula C14H7F6NO B4581784 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide

2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide

Cat. No.: B4581784
M. Wt: 319.20 g/mol
InChI Key: RWZRTLSQHHWSQB-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-(2-fluorobenzyl)benzamide is a fluorinated organic compound with the molecular formula C14H7F6NO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-(2-fluorobenzyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the fluorinated benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various nucleophiles.

    Reduction: Corresponding amines.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-(2-fluorobenzyl)benzamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzamide
  • 2,3,4,5,6-Pentafluorobenzonitrile
  • 2,3,4,5,6-Pentafluorotoluene

Uniqueness

2,3,4,5,6-Pentafluoro-N-(2-fluorobenzyl)benzamide is unique due to the presence of both a pentafluorobenzamide moiety and a fluorobenzyl group. This dual fluorination enhances its chemical stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NO/c15-7-4-2-1-3-6(7)5-21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZRTLSQHHWSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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